molecular formula C8H14N2OS B13230478 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol

1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol

Cat. No.: B13230478
M. Wt: 186.28 g/mol
InChI Key: LWXQJZYNQDJCHC-UHFFFAOYSA-N
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Description

1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is a secondary alcohol derivative featuring a 4-methyl-1,3-thiazole moiety linked via a methylamino group to a propan-2-ol backbone.

Properties

Molecular Formula

C8H14N2OS

Molecular Weight

186.28 g/mol

IUPAC Name

1-[(4-methyl-1,3-thiazol-5-yl)methylamino]propan-2-ol

InChI

InChI=1S/C8H14N2OS/c1-6(11)3-9-4-8-7(2)10-5-12-8/h5-6,9,11H,3-4H2,1-2H3

InChI Key

LWXQJZYNQDJCHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=N1)CNCC(C)O

Origin of Product

United States

Chemical Reactions Analysis

1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table highlights key structural analogs and their distinguishing features:

Compound Name Key Structural Differences vs. Target Compound Properties/Activities (Evidence Source)
2-Methyl-2-{[(4-methyl-1,3-thiazol-5-yl)methyl]amino}propan-1-ol Additional methyl group at C2 of propanol backbone Higher steric hindrance; potential altered solubility
1-[2-(4-Methyl-1,3-thiazol-5-yl)ethoxy]propan-2-one Ethoxy linker and ketone group (vs. amino-propanol) Enhanced lipophilicity; possible metabolic instability
5-Acetyl-2-amino-4-methyl-1,3-thiazole Acetyl group at thiazole C5 (vs. propanolamine side chain) Lower polarity; reported as synthetic intermediate
PROTAC derivatives (e.g., Example 208 in ) Complex macrocyclic structures with thiazole motifs Designed for targeted protein degradation

Physicochemical Properties

  • Molecular Weight : The target compound (C9H16N2OS) has a molecular weight of ~200–210 g/mol, comparable to its analogs .
  • Hydrogen Bonding: The amino-propanol group enables hydrogen bonding with polar residues, contrasting with ketone-containing analogs (e.g., ) that lack such capacity.
  • LogP : Thiazole derivatives with ether or ketone groups (e.g., ) exhibit higher LogP values than the target compound, suggesting reduced aqueous solubility.

Computational and Analytical Insights

  • Wavefunction Analysis : Multiwfn () may reveal electron localization differences between the target and ketone-containing analogs, influencing reactivity .

Biological Activity

1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol, with the CAS Number 1485251-98-6, is a thiazole-derived compound that has garnered interest in various biological applications. This article explores its chemical properties, biological activities, and potential therapeutic applications based on recent research findings.

The molecular formula of 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol is C8H14N2OSC_8H_{14}N_2OS, with a molecular weight of 186.28 g/mol. Its structure features a thiazole ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC₈H₁₄N₂OS
Molecular Weight186.28 g/mol
CAS Number1485251-98-6

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. Studies have shown that derivatives similar to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol are effective against various bacterial strains. For instance, a study on thiazole derivatives demonstrated their potential in inhibiting the growth of Gram-positive and Gram-negative bacteria through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antioxidant Activity

Thiazole derivatives have also been evaluated for their antioxidant properties. The DPPH radical scavenging assay has shown that certain thiazole compounds can effectively neutralize free radicals, suggesting potential applications in preventing oxidative stress-related diseases . The antioxidant activity varies significantly among different derivatives, indicating the importance of structural modifications for enhancing efficacy.

Anti-inflammatory Effects

In vivo studies have highlighted the anti-inflammatory effects of thiazole compounds. For example, compounds structurally related to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol demonstrated significant inhibition of edema in carrageenan-induced models, suggesting their potential as anti-inflammatory agents .

Case Study 1: Antimicrobial Testing

A recent study tested various thiazole derivatives against Staphylococcus aureus and Escherichia coli. Among these, a derivative similar to 1-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}propan-2-ol exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against S. aureus, demonstrating its potential as an antimicrobial agent .

Case Study 2: Antioxidant Evaluation

In an evaluation of antioxidant capacities using the DPPH assay, a thiazole derivative showed a scavenging percentage of 76% at a concentration of 50 µM, compared to ascorbic acid which had a scavenging percentage of 85% at the same concentration. This indicates that while not as potent as ascorbic acid, the compound still possesses significant antioxidant activity .

The biological activities of thiazole derivatives are often attributed to their ability to interact with various biological targets:

  • Enzyme Inhibition : Many thiazoles act as enzyme inhibitors in microbial metabolism.
  • Radical Scavenging : The presence of electron-donating groups in the thiazole structure enhances radical scavenging capabilities.
  • Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to cell lysis.

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